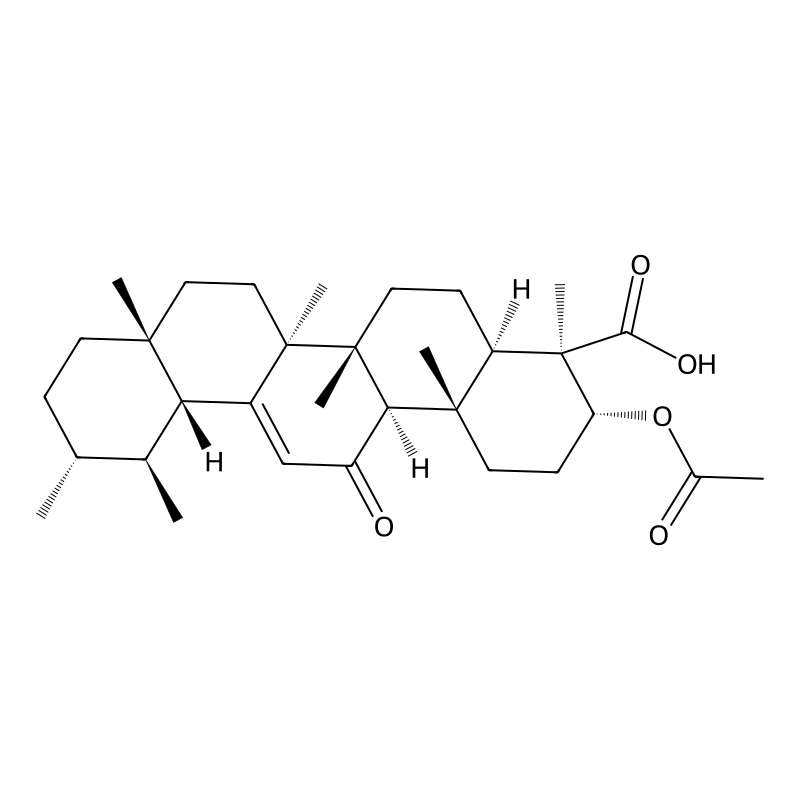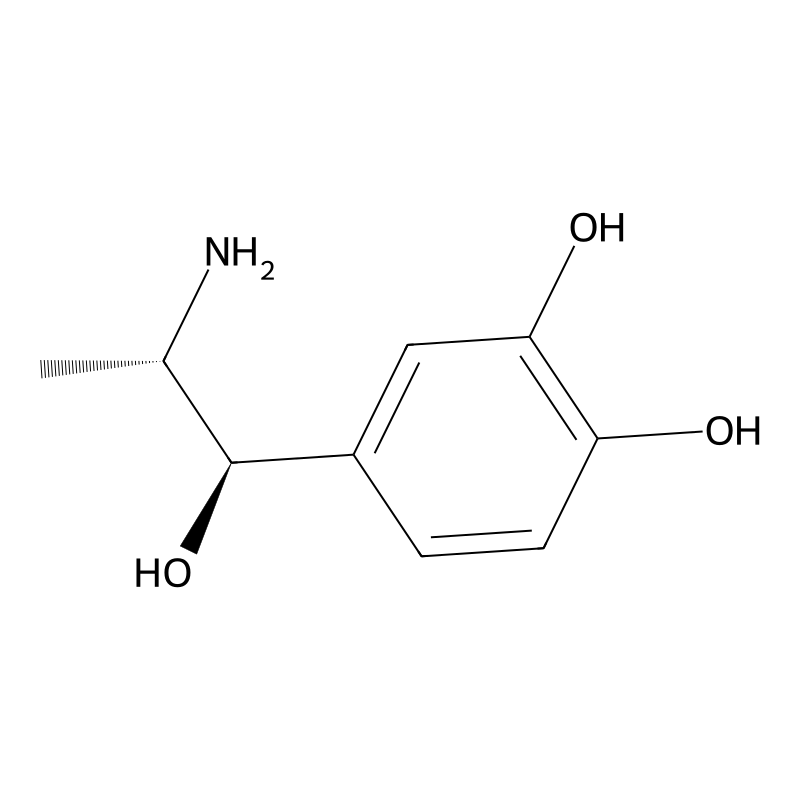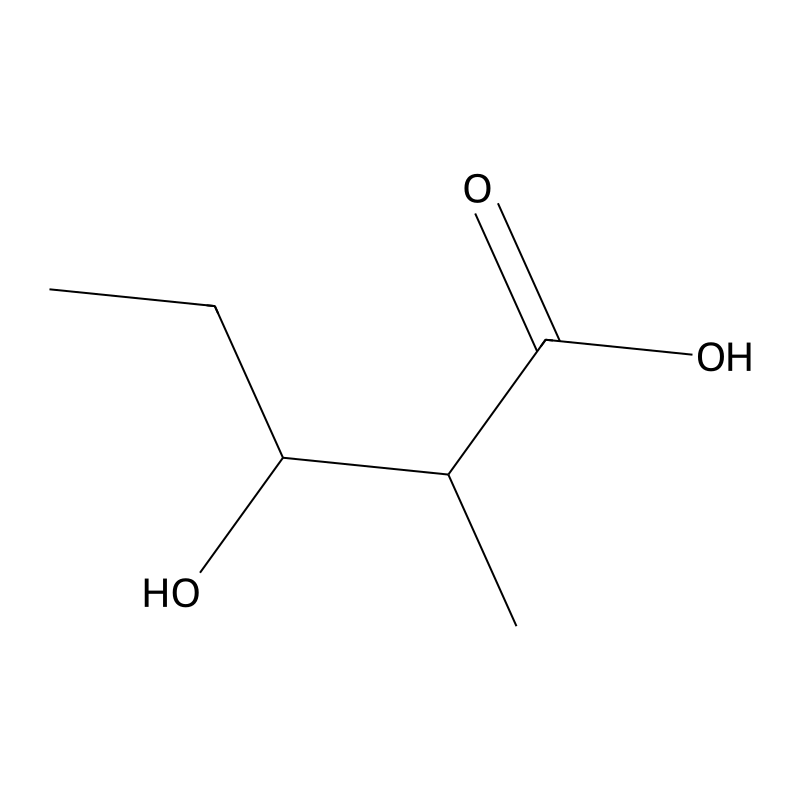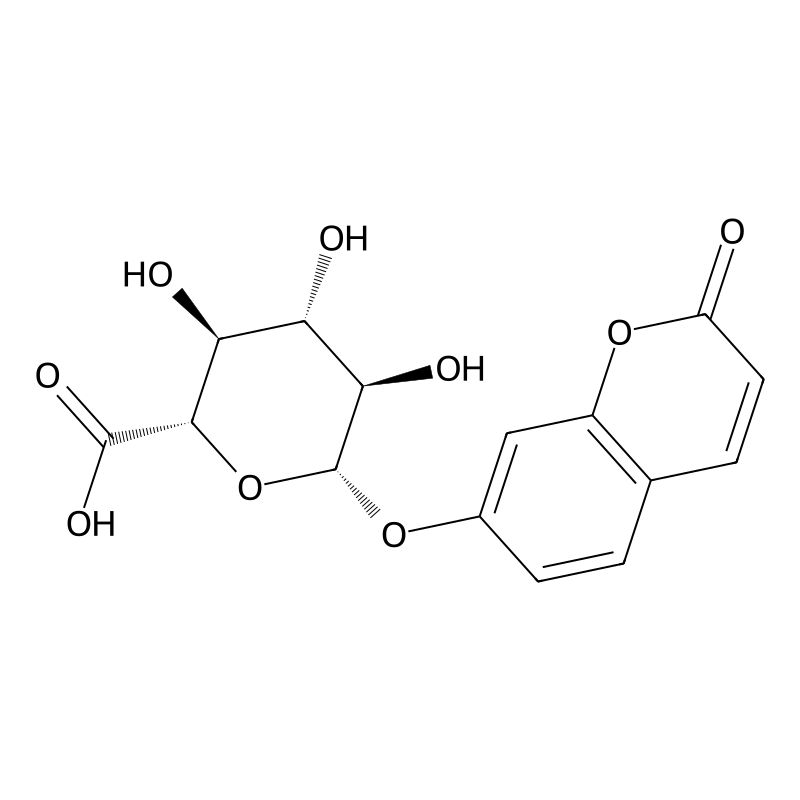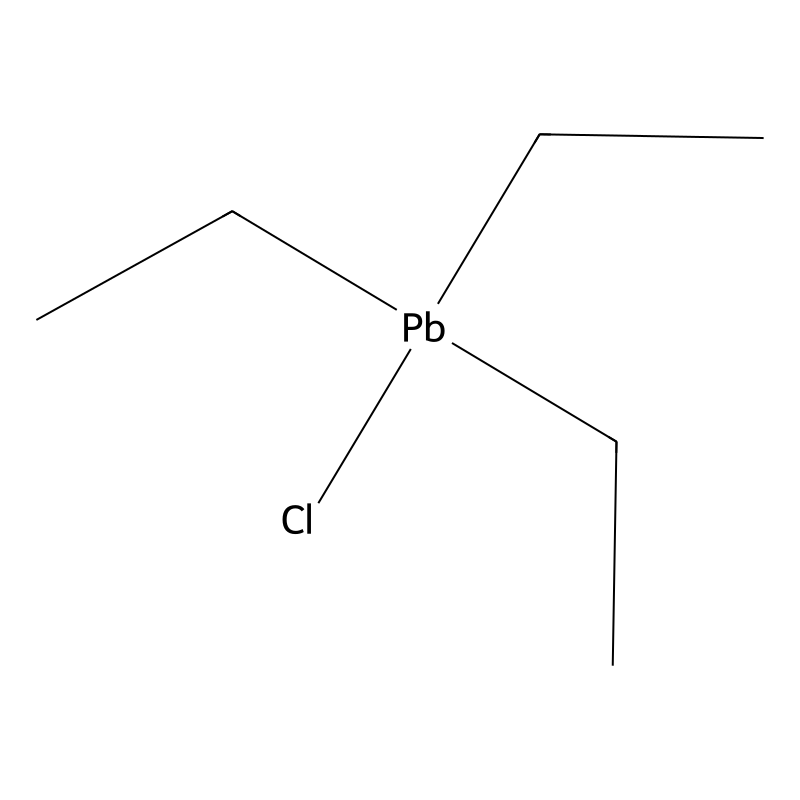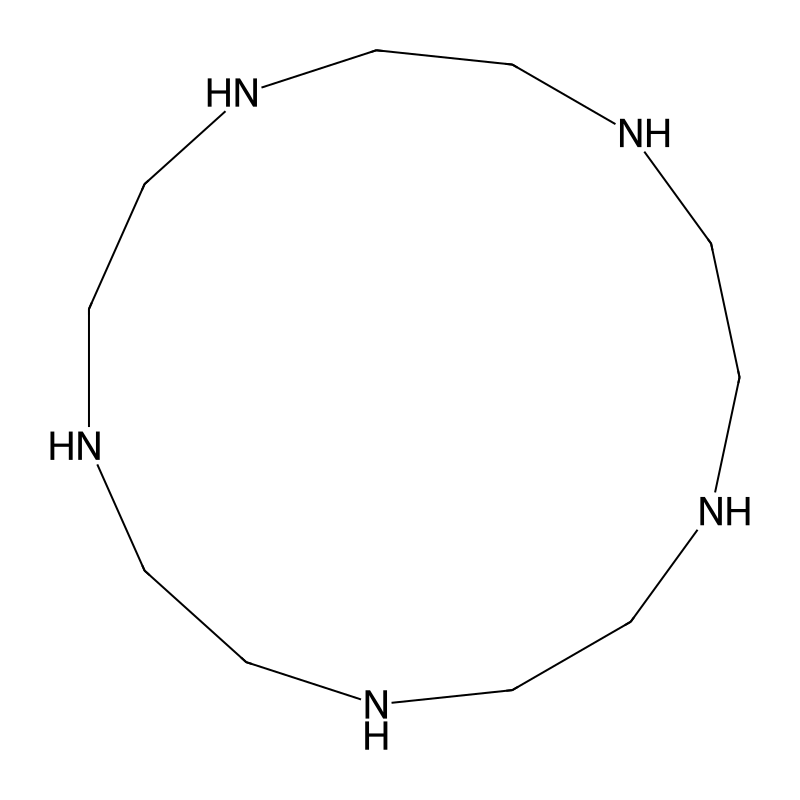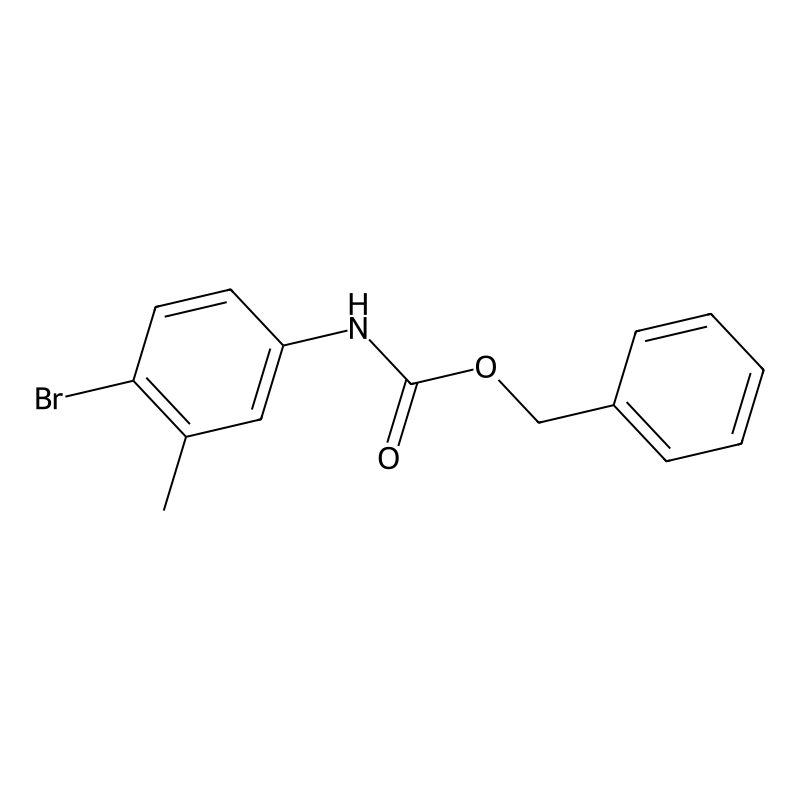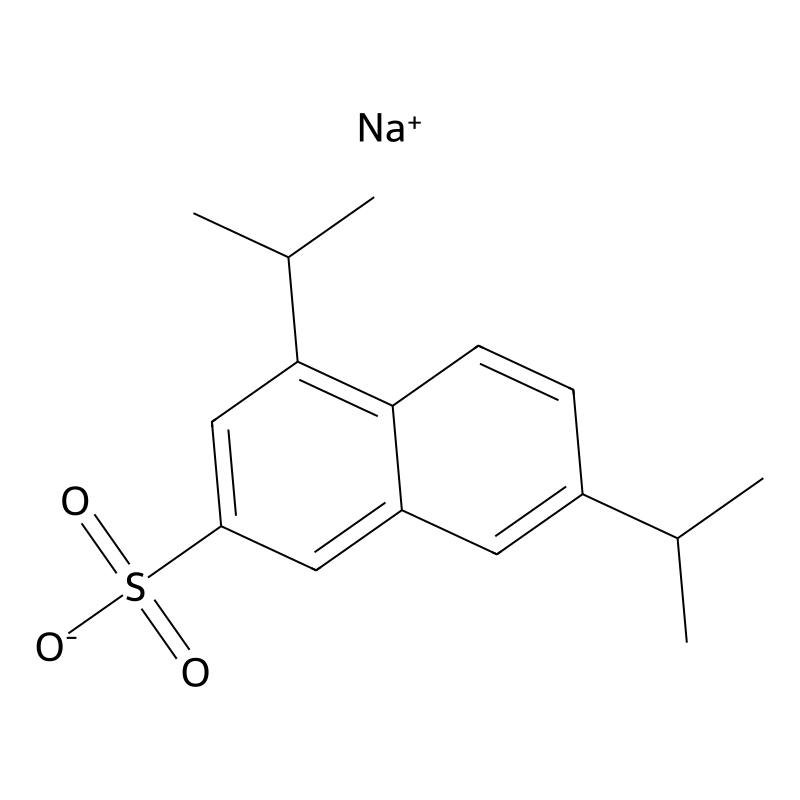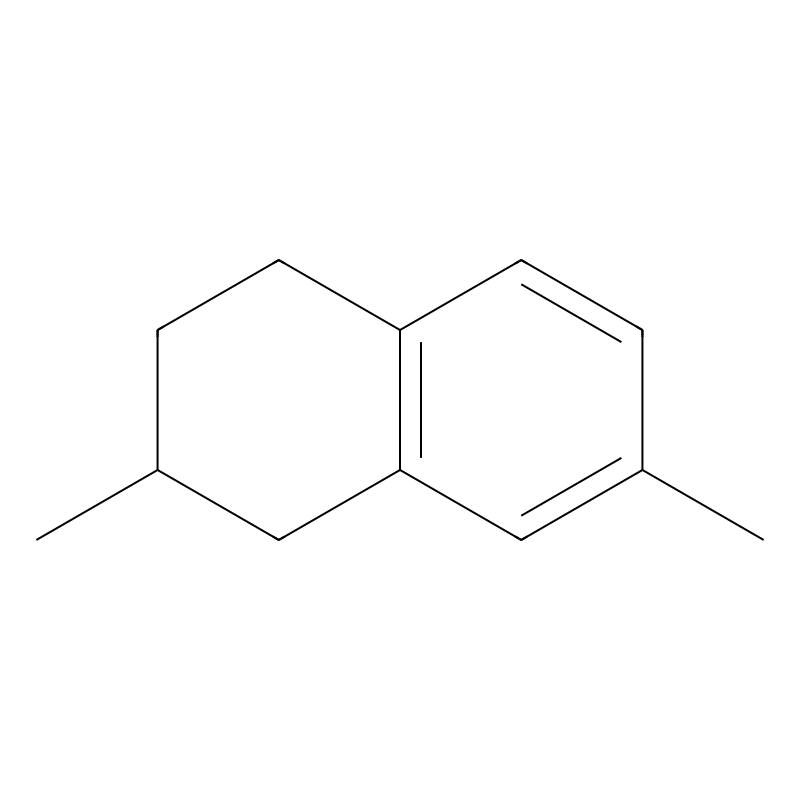Cupric chloride
Catalog No.
S9101145
CAS No.
M.F
CuCl2
Cl2Cu
Cl2Cu
M. Wt
134.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
Cupric chloride
IUPAC Name
dichlorocopper
Molecular Formula
CuCl2
Cl2Cu
Cl2Cu
Molecular Weight
134.45 g/mol
InChI
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2
InChI Key
ORTQZVOHEJQUHG-UHFFFAOYSA-L
Solubility
Green to blue powder or orthorhombic, bipyramidal crystals; deliquescent in moist air, efflorescent in dry air; water loss occurs from 70-200 °C; mp 100 °C; ... freely sol in water, methanol, ethanol; moderately sol in acetone, ethyl acetate; slightly sol in ether. The aq soln is acid to litmus; pH of 0.2 molar soln 3.6; /Dihydrate/
Soluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
For more Solubility (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.
Soluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
For more Solubility (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.
Canonical SMILES
Cl[Cu]Cl
Description
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Copper(II) chloride is an inorganic chloride of copper in which the metal is in the +2 oxidation state. It has a role as an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor. It is an inorganic chloride and a copper molecular entity. It contains a copper(2+).
Cupric chloride, for injection, is a sterile, nonpyrogenic solution intended for use as an additive to solutions for Total Parenteral Nutrition (TPN).
Copper(II) chloride is an inorganic chloride of copper in which the metal is in the +2 oxidation state. It has a role as an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor. It is an inorganic chloride and a copper molecular entity. It contains a copper(2+).
Cupric chloride, for injection, is a sterile, nonpyrogenic solution intended for use as an additive to solutions for Total Parenteral Nutrition (TPN).
Physical Description
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
DryPowder; Liquid; PelletsLargeCrystals
Liquid
Yellow to brown deliquescent solid; Forms dihydrate in moist air; Soluble in water; [Merck Index] Yellow-brown powder; [MSDSonline]
DryPowder; Liquid; PelletsLargeCrystals
Liquid
Yellow to brown deliquescent solid; Forms dihydrate in moist air; Soluble in water; [Merck Index] Yellow-brown powder; [MSDSonline]
Color/Form
Yellow to brown, microcrystalline powder
Yellow-brown, monoclinic crystals
Yellow-brown, monoclinic crystals
Exact Mass
132.867303 g/mol
Monoisotopic Mass
132.867303 g/mol
Boiling Point
993 °C DECOMP TO CUPROUS CHLORIDE
Heavy Atom Count
3
Density
2.54 at 68 °F (USCG, 1999)
3.39 @ 25 °C/4 °C
3.39 @ 25 °C/4 °C
Decomposition
... WHEN HEATED TO DECOMP ... THEY EVOLVE TOXIC FUMES OF /HYDROGEN CHLORIDE/.
993 °C DECOMP TO CUPROUS CHLORIDE
993 °C DECOMP TO CUPROUS CHLORIDE
Melting Point
630 °C (extrapolated)
Related CAS
10125-13-0 (dihydrate)
Drug Indication
For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).
Mechanism of Action
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.
Absorption Distribution and Excretion
Mean copper absorption of 57 percent (range 40 to 70 per cent) following oral administration of 0.4 - 4.5 mg copper (as copper acetate) to four volunteers. An early human study suggested a maximum blood copper concentration was reached some two hours after oral copper chloride administration (1.5 - 12 mg copper)
Renal
Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)
ICR male mice aged 5 weeks were injected subcutaneously with cadmium chloride, lead acetate, silver nitrate, cupric chloride, a combination of cadmium and silver compounds, or a combination of copper and silver compounds. These injections were carried out 3 times. Twenty four hours after the last injection, they were sacrificed. Cadmium injection significantly stimulated serum ceruloplasmin activity and copper concentration, accompanied by an increase in hepatic copper. Lead injection also slightly increased the serum ceruloplasmin level. In contrast, silver injection markedly decreased both serum ceruloplasmin activity and copper concentration in the serum. Hepatic copper increased slightly after silver injection. The copper injection stimulated copper binding to metallothionein and bile excretion of copper, but not serum ceruloplasmin release. With a copper and silver combination, the effect of silver on serum ceruloplasmin was lost, with a concomitant disappearance of silver from the serum ceruloplasmin fraction in the serum. In the mouse, cadmium and silver, copper antagonistic metals, influence different sites of serum ceruloplasmin metabolism. Excess hepatic copper is partly eliminated by excretion of bile and is partly detoxified by metallothionein induction.
Renal
Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)
ICR male mice aged 5 weeks were injected subcutaneously with cadmium chloride, lead acetate, silver nitrate, cupric chloride, a combination of cadmium and silver compounds, or a combination of copper and silver compounds. These injections were carried out 3 times. Twenty four hours after the last injection, they were sacrificed. Cadmium injection significantly stimulated serum ceruloplasmin activity and copper concentration, accompanied by an increase in hepatic copper. Lead injection also slightly increased the serum ceruloplasmin level. In contrast, silver injection markedly decreased both serum ceruloplasmin activity and copper concentration in the serum. Hepatic copper increased slightly after silver injection. The copper injection stimulated copper binding to metallothionein and bile excretion of copper, but not serum ceruloplasmin release. With a copper and silver combination, the effect of silver on serum ceruloplasmin was lost, with a concomitant disappearance of silver from the serum ceruloplasmin fraction in the serum. In the mouse, cadmium and silver, copper antagonistic metals, influence different sites of serum ceruloplasmin metabolism. Excess hepatic copper is partly eliminated by excretion of bile and is partly detoxified by metallothionein induction.
Wikipedia
Copper(II) chloride
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Corrosives
Hazard Classes and Categories -> Corrosives
Methods of Manufacturing
REACTION OF METALLIC COPPER WITH CHLORINE AT 400-500 DEGREES C.
Prepn: Pray, Inorg Syn 5: 153 (1957); Gmelin's, Copper (8th ed) 60b: 253-95 (1958); Glemser, Sauer in Handbook of Preparative Inorganic Chemistry, vol 2, G Brauer, ed (Academic Press, New York, 2nd ed, p 1008 (1965).
(1) By the union of copper and chlorine. (2) Copper carbonate is treated with hydrochloric acid and the product crystallized. /Dihydrate/
COPPER(II) CHLORIDE SOLN CAN BE PREPARED BY DIRECT METATHESIS USING, EG COPPER(II) SULFATE AND BARIUM CHLORIDE.
For more Methods of Manufacturing (Complete) data for COPPER(II) CHLORIDE (7 total), please visit the HSDB record page.
Prepn: Pray, Inorg Syn 5: 153 (1957); Gmelin's, Copper (8th ed) 60b: 253-95 (1958); Glemser, Sauer in Handbook of Preparative Inorganic Chemistry, vol 2, G Brauer, ed (Academic Press, New York, 2nd ed, p 1008 (1965).
(1) By the union of copper and chlorine. (2) Copper carbonate is treated with hydrochloric acid and the product crystallized. /Dihydrate/
COPPER(II) CHLORIDE SOLN CAN BE PREPARED BY DIRECT METATHESIS USING, EG COPPER(II) SULFATE AND BARIUM CHLORIDE.
For more Methods of Manufacturing (Complete) data for COPPER(II) CHLORIDE (7 total), please visit the HSDB record page.
General Manufacturing Information
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Catalyst Manufacturing
Computer and electronic product manufacturing
IS48 Printed Circuit Board Manufacture
Other - Secondary Precious Metals Reclamation
Pesticide, fertilizer, and other agricultural chemical manufacturing
Copper chloride (CuCl2): ACTIVE
Copper chloride: ACTIVE
AS READILY AVAILABLE FORM OF COPPER IN FEEDING TRIALS. COMPARES FAVORABLY WITH COPPER SULFATE IN CATTLE AND SWINE TRIALS.
... SALTS OF COPPER, INCLUDING THE SUBACETATE, OXYCHLORIDE, CHLORIDE AND OXIDE, HAVE FUNGICIDAL PROPERTIES AND OCCASIONALLY REPLACE THE SULFATE IN SPRAYS. ...
CONCENTRATED CUPRIC CHLORIDE SOLUTIONS ABSORB LARGE QUANTITIES OF NITROGEN GAS & HENCE ARE OF INTEREST IN POLLUTION CONTROL.
The cmpd, eg: cupric nitrate, cupric sulfate, cupric chloride, cupric acetate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Catalyst Manufacturing
Computer and electronic product manufacturing
IS48 Printed Circuit Board Manufacture
Other - Secondary Precious Metals Reclamation
Pesticide, fertilizer, and other agricultural chemical manufacturing
Copper chloride (CuCl2): ACTIVE
Copper chloride: ACTIVE
AS READILY AVAILABLE FORM OF COPPER IN FEEDING TRIALS. COMPARES FAVORABLY WITH COPPER SULFATE IN CATTLE AND SWINE TRIALS.
... SALTS OF COPPER, INCLUDING THE SUBACETATE, OXYCHLORIDE, CHLORIDE AND OXIDE, HAVE FUNGICIDAL PROPERTIES AND OCCASIONALLY REPLACE THE SULFATE IN SPRAYS. ...
CONCENTRATED CUPRIC CHLORIDE SOLUTIONS ABSORB LARGE QUANTITIES OF NITROGEN GAS & HENCE ARE OF INTEREST IN POLLUTION CONTROL.
The cmpd, eg: cupric nitrate, cupric sulfate, cupric chloride, cupric acetate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.
Storage Conditions
... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACIDS, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED AND MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER. /CHLORIDES/
Interactions
The effects of superoxide dismutase, catalase, copper(II) (3,5-diisopropylsalicylate)2 and other copper compounds on radiation transformation in vitro using C3H 10T1/2 cells have been studied. When present only during irradiation, cupric chloride and cuprous chloride inhibited the initiation phase of radiation transformation.
The ameliorating effects of copper(+2) and sulfate(2-) ions on concurrent selenite toxicity were compared in two factorial experiments in weanling rats. 0, 500 and 1,000 mg copper (as cupric chloride)/kg diet were fed in conjuction with 0, 5, 10 and 20 mg selenium (as Na2Se)3)/kg diet. Cupric(+2) ion, but not sulfate(2-) ion, prevented mortality among selenite intoxicated rats. There were significant copper-selenium interaction effects on feed intake, daily gain, packed cell volume, serum copper and iron, sperm counts, and weights of liver, kidney and testis. Sulfate increased liver copper concentrations.
Oral LD50 values (at 24 and 168 hr) for 8 metal salts were detected in female mice pretreated orally with small doses (1/10 of the challenge doses) of the same metal ions or with deionized water at 24 hr prior to the challenge doses. Pretreatment with copper(2+), had little effect on the lethality of the same ion. Pretreatment with copper(2+), mercury(2+), or zinc(2+) protected mice against the toxic action of cadmium(2+).
Salts of metals which are carcinogenic, noncarcinogenic, or of unknown carcinogenicity were assayed for their abilities to modulate ultraviolet induced mutagenesis in Escherichia coli WP2. Copper chloride acted as comutagen in E coli WP2, which has wild type DNA repair capability, but was much less comutagenic in the repair deficient strain WP2S (uvra). The survival of irradiated or unirradiated cells was not affected by the compound. The comutagenic effects might occur either via metal induced decreases in the fidelity of repair replication or via metal induced depurination.
For more Interactions (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.
The ameliorating effects of copper(+2) and sulfate(2-) ions on concurrent selenite toxicity were compared in two factorial experiments in weanling rats. 0, 500 and 1,000 mg copper (as cupric chloride)/kg diet were fed in conjuction with 0, 5, 10 and 20 mg selenium (as Na2Se)3)/kg diet. Cupric(+2) ion, but not sulfate(2-) ion, prevented mortality among selenite intoxicated rats. There were significant copper-selenium interaction effects on feed intake, daily gain, packed cell volume, serum copper and iron, sperm counts, and weights of liver, kidney and testis. Sulfate increased liver copper concentrations.
Oral LD50 values (at 24 and 168 hr) for 8 metal salts were detected in female mice pretreated orally with small doses (1/10 of the challenge doses) of the same metal ions or with deionized water at 24 hr prior to the challenge doses. Pretreatment with copper(2+), had little effect on the lethality of the same ion. Pretreatment with copper(2+), mercury(2+), or zinc(2+) protected mice against the toxic action of cadmium(2+).
Salts of metals which are carcinogenic, noncarcinogenic, or of unknown carcinogenicity were assayed for their abilities to modulate ultraviolet induced mutagenesis in Escherichia coli WP2. Copper chloride acted as comutagen in E coli WP2, which has wild type DNA repair capability, but was much less comutagenic in the repair deficient strain WP2S (uvra). The survival of irradiated or unirradiated cells was not affected by the compound. The comutagenic effects might occur either via metal induced decreases in the fidelity of repair replication or via metal induced depurination.
For more Interactions (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.
Stability Shelf Life
Forms dihydrate in moist air.
Dates
Modify: 2023-11-21
Pubchem
inChem
inChem
Explore Compound Types
Get ideal chemicals from 750K+ compounds
